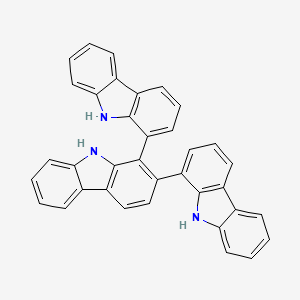

1,2-bis(9H-carbazol-1-yl)-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90650-76-3 |

|---|---|

Molecular Formula |

C36H23N3 |

Molecular Weight |

497.6 g/mol |

IUPAC Name |

1,2-bis(9H-carbazol-1-yl)-9H-carbazole |

InChI |

InChI=1S/C36H23N3/c1-4-16-30-21(9-1)25-12-7-14-27(34(25)37-30)24-19-20-28-23-11-3-6-18-32(23)39-36(28)33(24)29-15-8-13-26-22-10-2-5-17-31(22)38-35(26)29/h1-20,37-39H |

InChI Key |

QBEGQPRKOHOTQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C4=C(C5=C(C=C4)C6=CC=CC=C6N5)C7=CC=CC8=C7NC9=CC=CC=C89 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1,2 Bis 9h Carbazol 1 Yl 9h Carbazole

Approaches to Carbon-Carbon (C-C) Coupling of Carbazole (B46965) Moieties

The direct linkage of carbazole units through C-C bonds is a fundamental approach to constructing bis-carbazole and larger oligomeric structures. Various cross-coupling reactions are employed to achieve this, often utilizing transition metal catalysts. wikipedia.org

One prominent method involves the Suzuki cross-coupling reaction, which has been successfully used to synthesize carbazoles by forming a C-C bond as a key step. researchgate.net This methodology is valued for its compatibility with a wide range of functional groups. researchgate.net For instance, a highly efficient one-pot synthesis of carbazoles has been developed that sequentially forms C-C and C-N bonds via a Suzuki cross-coupling followed by a Cadogan cyclization. researchgate.net This approach is versatile, accommodating electron-neutral, -rich, or -deficient substrates. researchgate.net

Another significant C-C bond-forming strategy is the Hurtley reaction, which is a type of Ullmann condensation. While traditionally known for C-O and C-N bond formation, related Ullmann-type reactions can also facilitate C-C coupling. wikipedia.org

Recent advancements have also focused on tandem reactions that combine C-H functionalization with C-C bond formation. For example, a palladium/copper co-catalyzed one-pot reaction of 2-allyl-3-iodo-1-tosyl-1H-indoles with terminal alkynes yields polysubstituted carbazoles through a sequence of C-C coupling, isomerization, cyclization, and aromatization. acs.org

The following table summarizes some of the key C-C coupling reactions used in carbazole synthesis:

| Coupling Reaction | Catalyst/Reagents | Key Features |

| Suzuki Coupling | Palladium catalyst, Boronic acids/esters | High functional group tolerance, versatile for various substrates. researchgate.net |

| Cadogan Cyclization | Triphenylphosphine | Often used in tandem with C-C coupling for carbazole ring formation. researchgate.net |

| Hurtley Reaction | Copper catalyst | A variation of the Ullmann condensation for C-C bond formation. wikipedia.org |

| Pd/Cu Co-catalyzed Tandem Reaction | Pd and Cu catalysts, Terminal alkynes | Efficient one-pot synthesis involving sequential C-C coupling and cyclization. acs.org |

Palladium-Catalyzed Carbon-Nitrogen (C-N) Coupling Reactions in Carbazole Synthesis

Palladium-catalyzed C-N cross-coupling reactions have become indispensable tools for the synthesis of a wide array of aromatic amines, including carbazole derivatives. acs.org These methods offer a direct and efficient way to form the crucial C-N bonds that define the carbazole heterocyclic system.

The Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed C-N bond formation and has been extensively applied to the synthesis of carbazoles. organic-chemistry.orgacs.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. organic-chemistry.org A significant advancement in this area is the development of tandem reactions that combine C-H functionalization with C-N bond formation in a single pot. organic-chemistry.orgnih.gov This strategy allows for the construction of unsymmetrical carbazoles from readily available biaryl amide substrates. nih.gov The catalytic cycle often involves the reoxidation of the active Pd(0) species to Pd(II) by a co-oxidant like copper(II) acetate (B1210297) under an oxygen atmosphere. organic-chemistry.org

Researchers have developed efficient one-pot syntheses of 9H-carbazoles from anilines and 1,2-dihaloarenes using a magnetically recoverable palladium nanocatalyst. organic-chemistry.org This microwave-assisted tandem reaction, which integrates Buchwald-Hartwig amination and direct arylation, offers reduced reaction times and excellent functional group compatibility. organic-chemistry.org

The following table provides an overview of palladium-catalyzed C-N coupling reactions relevant to carbazole synthesis:

| Reaction Type | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Widely used for forming C-N bonds in carbazole synthesis. organic-chemistry.orgacs.org |

| Tandem C-H Functionalization/C-N Coupling | Pd(OAc)₂, Cu(OAc)₂, O₂ | Enables the synthesis of unsymmetrical carbazoles from biaryl amides. organic-chemistry.orgnih.gov |

| Microwave-Assisted Tandem Reaction | Magnetically recoverable Pd nanocatalyst | Green and efficient one-pot synthesis of 9H-carbazoles. organic-chemistry.org |

Ullmann Condensation and Related Coupling Strategies for Bis-Carbazoles

The Ullmann condensation is a classical copper-promoted reaction for the formation of C-O, C-S, and C-N bonds, and it represents a valuable alternative to palladium-catalyzed methods for the synthesis of carbazoles and bis-carbazoles. wikipedia.org Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations have introduced the use of soluble copper catalysts supported by ligands, which has improved the reaction conditions. wikipedia.org

The Goldberg reaction, a specific type of Ullmann condensation, focuses on C-N bond formation and is particularly relevant for carbazole synthesis. wikipedia.org It involves the coupling of an aniline (B41778) with an aryl halide, often catalyzed by a copper(I) salt in the presence of a ligand like phenanthroline. wikipedia.org Electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org

In the context of bis-carbazole synthesis, double Ullmann-type reactions can be employed. For example, the double copper-catalyzed C-N coupling of 2,2′-dibromobiphenyl with various amines has been shown to be a robust method for producing carbazole derivatives in high yields. organic-chemistry.org This reaction tolerates a range of aromatic and aliphatic amines. organic-chemistry.org

A palladium-catalyzed Ullmann cross-coupling has also been utilized in a multi-step synthesis of carbazole natural products. researchgate.net This approach involves the coupling of an iodinated cyclohexenone with an o-halonitrobenzene, followed by a reductive cyclization to form the tetrahydrocarbazole core, which is then dehydrogenated to the final carbazole product. researchgate.net

The table below summarizes key aspects of Ullmann and related coupling strategies:

| Reaction Name | Catalyst/Promoter | Key Applications in Carbazole Synthesis |

| Ullmann Condensation | Copper (metal or salts) | Formation of C-N and C-O bonds in carbazole precursors. wikipedia.org |

| Goldberg Reaction | Copper(I) salt, Ligand (e.g., phenanthroline) | Specific for C-N bond formation, an alternative to Buchwald-Hartwig amination. wikipedia.org |

| Double Cu-catalyzed C-N Coupling | Copper catalyst | Synthesis of carbazole derivatives from 2,2′-dibromobiphenyl and amines. organic-chemistry.org |

| Pd-catalyzed Ullmann Cross-Coupling | Palladium catalyst | Used in multi-step syntheses of complex carbazole natural products. researchgate.net |

Mechanistic Insights into the Formation of 1,2-Bis-Substituted Carbazole Architectures

The formation of 1,2-bis-substituted carbazole architectures involves complex reaction mechanisms that are crucial to understand for controlling regioselectivity and optimizing reaction conditions. The synthesis of such structures often relies on tandem or cascade reactions where multiple bonds are formed in a single operation. acs.org

In palladium-catalyzed reactions that form carbazoles through a combination of C-H functionalization and C-N bond formation, the proposed mechanism often begins with the pre-association of an amide moiety to the palladium catalyst. organic-chemistry.org This is followed by ortho-palladation and subsequent reductive elimination to form the carbazole product. organic-chemistry.org The resulting Pd(0) species is then reoxidized to Pd(II) to complete the catalytic cycle. organic-chemistry.org

For palladium/copper co-catalyzed one-pot syntheses of carbazoles from 2-allyl-3-iodo-1-tosyl-1H-indoles and terminal alkynes, the proposed mechanism involves several sequential steps. acs.org It starts with the oxidative addition of the 3-iodoindole to Pd(0), followed by transmetalation with a copper acetylide intermediate. acs.org Reductive elimination then yields the C-C coupled product. acs.org Subsequent isomerization and cyclization, often promoted by a base like K₂CO₃, lead to the final carbazole structure. acs.org

Computational studies have also provided valuable insights into the formation mechanisms of carbazoles. For instance, density functional theory (DFT) calculations have been used to investigate gold-, platinum-, and silver-catalyzed carbazole syntheses, highlighting the electronic effects of substituents on the reaction pathway. researchgate.net These studies help in understanding the stereo- and chemoselectivity of the reactions. researchgate.net

The mechanism for the formation of polycyclic carbazoles from 2-(9H-carbazol-1-yl)anilines involves the acylation of the aniline nitrogen followed by an intramolecular cyclization. figshare.com The regioselectivity of the cyclization, whether it occurs at the carbazole nitrogen or the amide nitrogen, is dependent on the length of the acyl chain. figshare.com

Synthetic Challenges and Yield Optimization Strategies

The synthesis of complex carbazole structures like 1,2-bis(9H-carbazol-1-yl)-9H-carbazole presents several challenges, including achieving high yields, controlling regioselectivity, and ensuring the scalability of the process.

A significant challenge in many carbazole syntheses is the need for harsh reaction conditions, such as high temperatures and the use of expensive or non-recoverable catalysts. organic-chemistry.org To address this, researchers have explored more sustainable approaches. For example, the use of a magnetically recoverable palladium nanocatalyst supported on biochar under microwave irradiation allows for a green and efficient one-pot synthesis of 9H-carbazoles with a drastic reduction in reaction times. organic-chemistry.org

Optimizing reaction conditions is crucial for maximizing yields. This often involves screening different catalysts, ligands, bases, and solvents. For instance, in a palladium-catalyzed tandem C-H functionalization and C-N bond formation, a combination of 5% Pd(OAc)₂ and Cu(OAc)₂ under an oxygen atmosphere was found to give the best results, achieving up to 95% yield. organic-chemistry.org Similarly, in the synthesis of indole-fused bicyclo[3.1.1]heptanes, the choice of an organocatalyst and the addition of hexafluoroisopropanol (HFIP) were critical for reducing byproducts and improving yields. acs.org

The scalability of a synthetic route is another important consideration. Demonstrating that a reaction can be performed on a gram scale is a key step in showcasing its practical utility. acs.org For example, the gram-scale synthesis of the bioactive carbazole clausenalene has been achieved using a microwave-assisted, palladium-catalyzed tandem reaction, highlighting the scalability of this protocol. organic-chemistry.org

The following table outlines some of the common synthetic challenges and the strategies employed to overcome them:

| Challenge | Optimization Strategy |

| Harsh Reaction Conditions | Use of microwave irradiation, development of more active catalysts that function under milder conditions. organic-chemistry.org |

| Catalyst Recovery and Reuse | Employment of magnetically recoverable nanocatalysts or heterogeneous catalysts. organic-chemistry.org |

| Low Yields | Systematic screening of catalysts, ligands, bases, and solvents; use of additives to suppress side reactions. organic-chemistry.orgacs.org |

| Poor Regioselectivity | Careful selection of substrates and reaction conditions; use of directing groups. acs.org |

| Scalability | Demonstration of gram-scale synthesis to prove the practical applicability of the method. organic-chemistry.orgacs.org |

Theoretical Chemistry and Electronic Structure of 1,2 Bis 9h Carbazol 1 Yl 9h Carbazole

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

No specific DFT or TD-DFT studies on 1,2-bis(9H-carbazol-1-yl)-9H-carbazole were found. Such analyses would typically provide insights into the molecule's optimized geometry, vibrational frequencies, and electronic transition energies.

Frontier Molecular Orbital (FMO) Theory and Energy Level Alignment (HOMO-LUMO)

Specific calculations detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as the HOMO-LUMO gap for this compound, are not available. This information is crucial for predicting the material's potential charge transport capabilities and its suitability for optoelectronic applications.

Charge Distribution and Electron Delocalization Within the Molecular Framework

There are no available studies that map the electron density, illustrate the charge distribution, or analyze the extent of π-electron delocalization across the three carbazole (B46965) units in the specific 1,2- linkage configuration.

Prediction of Ionization Potentials and Electron Affinities

Predicted values for the ionization potential and electron affinity of this compound have not been reported. These parameters are essential for understanding the energy required to remove or add an electron, which relates to the material's stability and charge injection/extraction properties in electronic devices.

Photophysical Processes and Excited State Dynamics of 1,2 Bis 9h Carbazol 1 Yl 9h Carbazole

Absorption and Emission Spectroscopic Characterization (UV-Vis, Fluorescence)

No specific UV-Vis absorption maxima (λ_abs_) or fluorescence emission maxima (λ_em_) for 1,2-bis(9H-carbazol-1-yl)-9H-carbazole were found in the reviewed literature. Characterization of carbazole-based materials typically involves identifying π-π* and n-π* transitions. For instance, carbazole (B46965) monomers and other derivatives show characteristic absorption bands in the UV region, often between 290 nm and 350 nm. nih.govrsc.org However, without experimental data for this specific trimer, a precise description of its spectroscopic properties, including Stokes shift and solvent effects, cannot be provided.

Table 4.1.1: Spectroscopic Data for this compound

| Parameter | Value | Solvent |

|---|---|---|

| Absorption Maxima (λ_abs_) | Data not available | - |

| Emission Maxima (λ_em_) | Data not available | - |

| Stokes Shift | Data not available | - |

| Quantum Yield (Φ_F_) | Data not available | - |

No specific experimental data is available in the searched literature.

Excited State Lifetime Measurements and Quenching Mechanisms

Detailed information on the excited state lifetimes (τ) for the singlet (S₁) state of this compound is not available. For comparison, the S₁ lifetime of the carbazole monomer is in the range of 13-15 ns in organic solvents. mdpi.com Fluorescence quenching mechanisms, which can occur through processes like collisional quenching or static quenching, have been studied for the basic carbazole unit with various quenchers. libretexts.orgnih.gov However, specific quenching constants (such as the Stern-Volmer constant, K_SV_) and mechanisms for the target trimer have not been documented.

Singlet and Triplet Excited State Energetics

The energies of the lowest singlet (S₁) and triplet (T₁) excited states for this compound have not been reported. These values are crucial for understanding the photophysical behavior and potential applications in areas like phosphorescent organic light-emitting diodes (OLEDs). The triplet energy of the carbazole monomer is approximately 2.9-3.0 eV. researchgate.net The linkage of carbazole units can influence these energy levels, but without specific measurements or calculations for the this compound isomer, the S₁-T₁ energy gap (ΔE_ST_) remains unknown.

Table 4.3.1: Excited State Energy Levels for this compound

| Energy Level | Value (eV) |

|---|---|

| Singlet Energy (S₁) | Data not available |

| Triplet Energy (T₁) | Data not available |

| ΔE_ST_ (S₁-T₁) | Data not available |

No specific experimental data is available in the searched literature.

Intramolecular Charge Transfer (ICT) Phenomena

The presence and characteristics of Intramolecular Charge Transfer (ICT) in this compound have not been investigated in the available literature. ICT phenomena are typically studied in donor-acceptor systems, where solvent polarity can significantly affect the emission spectra. rsc.orgrsc.orgnih.gov While the carbazole moiety can act as an electron donor, the structure of this specific trimer does not inherently suggest a strong, built-in donor-acceptor character that would lead to prominent ICT, though subtle charge transfer between the carbazole units could be possible.

Energy Transfer Pathways and Mechanisms

No studies detailing energy transfer pathways, such as Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer, within this compound were identified. In carbazole-containing systems, energy can be transferred between chromophoric units, and the efficiency of this process depends on factors like spectral overlap and inter-unit distance. researchgate.net The specific connectivity of the carbazole units in this trimer would dictate the potential for intramolecular energy transfer, but this has not been experimentally explored.

Investigation of Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ) Behavior

There is no available research on whether this compound exhibits Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ). Many carbazole derivatives have been designed to show AIE, where emission intensity increases in the aggregated or solid state due to the restriction of intramolecular rotations. frontiersin.orgresearchgate.netnih.govnih.gov Conversely, ACQ is a common phenomenon where aggregation leads to fluorescence quenching. The behavior of this specific trimer in different aggregation states remains uncharacterized.

Computational Modeling and Simulation of 1,2 Bis 9h Carbazol 1 Yl 9h Carbazole

Molecular Geometry Optimization and Conformational Analysis

The foundational step in the computational study of 1,2-bis(9H-carbazol-1-yl)-9H-carbazole involves determining its most stable three-dimensional structure through geometry optimization. This is typically achieved using quantum chemical methods, with Density Functional Theory (DFT) being a prevalent choice due to its balance of accuracy and computational cost. Functionals such as B3LYP or ωB97X-D, paired with appropriate basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed for such calculations.

The optimization process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. For a molecule with multiple rotatable bonds, such as the linkages between the carbazole (B46965) units, a conformational analysis is crucial. This involves exploring different rotational isomers (conformers) to identify the global minimum energy structure and understand the energy barriers between different conformations. The relative orientation of the three carbazole moieties significantly influences the molecule's electronic properties, including its ionization potential and electron affinity.

Theoretical studies on similar carbazole oligomers have shown that the inter-ring dihedral angles are key structural parameters. For this compound, the dihedral angles between the central carbazole and the two peripheral units would be of particular interest, as they dictate the extent of π-conjugation across the molecule. A more planar conformation generally leads to a smaller HOMO-LUMO gap, which is a critical parameter for optoelectronic applications.

Table 1: Representative Calculated Geometrical Parameters for a Carbazole Trimer

| Parameter | Description | Typical Calculated Value |

| C-N Bond Length | Average bond length within the carbazole rings | ~1.38 Å |

| C-C Bond Length (inter-ring) | Bond length connecting the carbazole units | ~1.48 Å |

| Dihedral Angle 1 | Torsional angle between the central and first peripheral carbazole | 30-50° |

| Dihedral Angle 2 | Torsional angle between the central and second peripheral carbazole | 30-50° |

Note: The values presented are illustrative and based on typical findings for similar carbazole oligomers. Actual values for this compound would require specific calculations.

Vibrational Spectroscopy Simulation (IR, Raman)

Once the optimized geometry is obtained, the vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectroscopy can be calculated. These simulations are typically performed at the same level of theory as the geometry optimization. The calculations yield a set of normal modes of vibration, each with a characteristic frequency.

The simulated spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of experimental vibrational bands. Potential Energy Distribution (PED) analysis is often used to provide a quantitative description of the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode. This allows for a detailed understanding of the origin of each vibrational peak. For instance, characteristic vibrations of the carbazole unit, such as C-H stretching, C-N stretching, and ring deformation modes, can be identified.

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for Key Modes in a Carbazole Trimer

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3100-3000 | C-H stretch | Aromatic C-H stretching vibrations |

| 1600-1580 | C=C stretch | Aromatic ring stretching modes |

| 1480-1450 | C-C stretch | Aromatic ring skeletal vibrations |

| 1350-1320 | C-N stretch | Stretching of the carbon-nitrogen bonds in the carbazole rings |

| 800-700 | C-H bend | Out-of-plane C-H bending modes |

Note: These are representative frequency ranges for carbazole-containing molecules. The exact frequencies for this compound would be determined from specific calculations.

Charge Transport Pathway Simulations and Mobility Predictions

For applications in organic electronics, understanding the charge transport properties of this compound is paramount. Computational methods can predict whether the material is likely to be a good hole or electron conductor and can estimate its charge carrier mobility. Carbazole derivatives are well-known for their hole-transporting capabilities.

The charge transport process in organic materials is often described as a hopping mechanism, where charge carriers move between adjacent molecules. The rate of this hopping can be estimated using Marcus theory, which depends on two key parameters: the electronic coupling (or transfer integral) between adjacent molecules and the reorganization energy.

DFT calculations are used to determine these parameters. The reorganization energy has two components: the internal reorganization energy, which relates to the geometry relaxation of a single molecule upon gaining or losing a charge, and the external reorganization energy, which is associated with the polarization of the surrounding medium. The electronic coupling is a measure of the orbital overlap between neighboring molecules and is highly sensitive to their relative distance and orientation.

Table 3: Representative Calculated Charge Transport Parameters for a Carbazole-Based Material

| Parameter | Description | Typical Calculated Value Range |

| Hole Reorganization Energy (λh) | Energy required for geometric relaxation upon hole formation | 0.15 - 0.30 eV |

| Electron Reorganization Energy (λe) | Energy required for geometric relaxation upon electron formation | 0.25 - 0.40 eV |

| Electronic Coupling (Vh) | Transfer integral for hole transport between adjacent molecules | 10 - 100 meV |

| Hole Mobility (µh) | Predicted mobility of positive charge carriers | 10⁻⁵ - 10⁻³ cm²/Vs |

Note: These values are illustrative and depend strongly on the specific molecular arrangement and the level of theory used.

Molecular Dynamics (MD) Simulations for Supramolecular Assembly

While quantum chemical methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for investigating the collective behavior of a large number of molecules and their self-assembly into larger structures. MD simulations use classical mechanics to model the movements of atoms and molecules over time, governed by a force field that describes the interactions between them.

For this compound, MD simulations can be used to predict how these molecules will pack in the solid state or in thin films. This is crucial because the supramolecular arrangement has a profound impact on the material's bulk properties, including its charge transport characteristics. Simulations can reveal the formation of ordered structures, such as columnar mesophases, which can provide efficient pathways for charge transport.

By analyzing the trajectories from MD simulations, one can obtain information about the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, and the orientational order parameters, which quantify the degree of alignment between molecules. This information provides a realistic picture of the material's morphology, which can then be used as input for charge transport simulations, bridging the gap between molecular properties and macroscopic device performance.

Functionalization Strategies and Structure Property Relationships in 1,2 Bis 9h Carbazol 1 Yl 9h Carbazole Derivatives

Regioselective Functionalization of Carbazole (B46965) Units (N-Substitution, C-Substitution)

The functionalization of the 1,2-bis(9H-carbazol-1-yl)-9H-carbazole core can be directed to either the nitrogen atoms of the pyrrole (B145914) rings (N-substitution) or the carbon atoms of the aromatic framework (C-substitution). Each strategy offers a pathway to modify the molecule's solubility, electronic character, and potential for further reactions like polymerization.

N-Substitution: The nitrogen atoms (N-9 position) of the three carbazole units are primary sites for functionalization. N-substitution is typically achieved by deprotonation with a base (e.g., sodium hydroxide, potassium hydroxide) followed by reaction with an electrophile, such as an alkyl or aryl halide. nih.gov This strategy is crucial for improving the solubility of carbazole-based materials in common organic solvents, which is often a prerequisite for solution-based processing. researchgate.netunimi.it A diverse range of chemical functionalities can be introduced through N-substitution while leaving the carbon positions free for subsequent polymerization or functionalization. researchgate.net For the this compound trimer, selective N-substitution on the two peripheral units versus the central unit could be challenging but might be achieved by carefully controlling stoichiometry and reaction conditions. Introducing different substituents on the various nitrogen atoms could lead to molecules with complex, finely-tuned properties.

C-Substitution: Regioselective substitution on the carbazole carbon framework is more complex. The nitrogen atom directs electrophilic substitution primarily to the C-3 and C-6 positions, which are the most electronically activated. nih.govnih.gov Common C-substitution reactions include halogenation (bromination, iodination), which introduces reactive sites for subsequent cross-coupling reactions like Suzuki or Stille couplings. lew.romdpi.com Synthesizing derivatives with substituents at other positions, such as C-1, C-2, C-7, or C-8, is more synthetically demanding and often requires multi-step procedures starting from pre-functionalized precursors. oregonstate.edu

In the context of this compound, the C-3, C-6, and C-8 positions of the central carbazole unit, and the C-3, C-4, C-5, C-6, C-7, and C-8 positions of the two peripheral units are, in principle, available for functionalization. Attaching electron-donating or electron-withdrawing groups at these positions can systematically alter the electronic properties of the molecule. researchgate.netnih.gov

Impact of Peripheral Substituents on Electronic and Photophysical Properties

The electronic and photophysical properties of the this compound core can be precisely tuned by introducing various substituents onto the peripheral carbazole units. The nature and position of these substituents significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, absorption and emission spectra, and fluorescence quantum yields. researchgate.net

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, generally raise the HOMO energy level. Conversely, electron-withdrawing groups (EWGs) like cyano (-CN) or trifluoromethyl (-CF3) tend to lower the LUMO energy level. rsc.org This modulation of frontier orbital energies directly impacts the energy gap, which is reflected in the optical absorption and emission characteristics. For instance, introducing EWGs can induce a red-shift in the emission wavelength. rsc.org

The introduction of heavy atoms, such as chlorine, bromine, or iodine, can significantly reduce fluorescence efficiency due to the "heavy atom effect," which promotes intersystem crossing from the singlet excited state to the triplet state. rsc.org This effect can be harnessed in designing materials for phosphorescent applications. The photophysical properties are also sensitive to the surrounding environment; for example, carbazole-based compounds can exhibit different emission characteristics in solution compared to the solid state or when doped into a polymer matrix. researchgate.net

| Substituent Type | Example Group | Effect on HOMO Level | Effect on LUMO Level | Impact on Emission Wavelength | Impact on Fluorescence Efficiency |

|---|---|---|---|---|---|

| Electron-Donating (EDG) | Alkyl (-R), Alkoxy (-OR) | Raises (less stable) | Minor effect | Typically blue-shift or minor change | Can be high |

| Electron-Withdrawing (EWG) | Cyano (-CN), Trifluoromethyl (-CF3) | Minor effect | Lowers (more stable) | Typically red-shift | Variable, can be high rsc.org |

| Halogen (Heavy Atom Effect) | -Cl, -Br, -I | Lowers | Lowers | Minor shift | Significant reduction (quenching) rsc.org |

| Aryl Groups | Phenyl, Biphenyl | Can be tuned by substitution on the aryl ring | Can be tuned by substitution on the aryl ring | Depends on conjugation and substitution | Variable |

Modification of Conjugation Length and Inter-carbazole Linkages

The degree of π-conjugation within an oligocarbazole system is a critical determinant of its electronic and optical properties. nih.gov This conjugation is dictated by both the length of the π-system and the connectivity between the constituent carbazole units.

The linkage position between carbazole units has a profound effect on the effective conjugation length. For instance, 2,7-linked polycarbazoles generally exhibit a more extended effective conjugation compared to their 3,6-linked or 1,8-linked counterparts. mdpi.comresearchgate.net This is because the 2,7-linkage provides a more linear and planar backbone structure, facilitating π-electron delocalization. researchgate.net The 1,2-linkage in this compound inherently creates significant steric hindrance between the adjacent carbazole rings. This forces the molecule into a highly twisted, non-planar conformation, which would interrupt the π-conjugation between the three units, effectively isolating them electronically to some extent.

One strategy to modify the electronic communication is to insert π-conjugated spacers, such as ethynylene (-C≡C-) or phenylene groups, between the carbazole units. mdpi.comnih.gov An alkyne spacer, for example, can be an effective way to expand the conjugation length in carbazole-based polymers. mdpi.com Increasing the conjugation length generally leads to a decrease in the optical bandgap, resulting in a bathochromic (red) shift in both the absorption and fluorescence spectra. nih.gov

| Carbazole Linkage Position | Typical Conformation | Effect on π-Conjugation | Relative Absorption Maxima (λmax) |

|---|---|---|---|

| 2,7-linkage | Linear, relatively planar | Most effective | Longest wavelength mdpi.comresearchgate.net |

| 1,8-linkage | Bent | Intermediate | Intermediate wavelength mdpi.com |

| 3,6-linkage | Bent | Less effective (conjugation path does not directly involve N) | Shorter wavelength mdpi.comresearchgate.net |

| 1,2-linkage (inferred) | Highly twisted, non-planar | Interrupted due to steric hindrance | Expected to be short, similar to monomer |

Polymerization of this compound Derivatives for Macromolecular Architectures

Derivatives of this compound can be designed as complex monomers for the synthesis of polymers with unique macromolecular architectures. To achieve this, the trimer core must first be functionalized with at least two reactive groups amenable to polymerization reactions.

A common approach involves introducing halogen atoms (e.g., bromine or iodine) at specific positions on the peripheral carbazole units, followed by palladium-catalyzed cross-coupling reactions such as Suzuki polycondensation. unimi.it This method allows for the creation of copolymers by reacting the di-functionalized carbazole trimer with various comonomers, enabling the synthesis of materials with a wide range of electronic properties. Another route is electrochemical polymerization, where a polymer film is deposited by anodic oxidation onto a conductive surface. researchgate.net

Polymers incorporating the bulky and rigid this compound repeating unit are expected to exhibit several distinct characteristics. The steric hindrance of the monomer would likely result in polymers with a non-planar, contorted backbone. This can be advantageous for preventing strong intermolecular π-π stacking, which often leads to aggregation-caused quenching of fluorescence in the solid state. Such polymers typically exhibit high thermal stability and high glass transition temperatures (Tg), properties associated with rigid molecular structures. researchgate.netrsc.org Furthermore, the inefficient packing of these rigid and irregularly shaped polymer chains can lead to the formation of microporous materials, creating polymers with a high internal surface area. mdpi.com These macromolecular architectures could be suitable for applications in organic electronics, chemical sensing, and gas separation.

Applications in Organic Electronics and Optoelectronics Based on 1,2 Bis 9h Carbazol 1 Yl 9h Carbazole

Role as Hole Transport Materials (HTMs) in Organic Devices

Carbazole (B46965) derivatives are widely recognized for their excellent hole-transporting capabilities, a characteristic attributed to the electron-donating nature of the carbazole unit. In the context of organic devices such as perovskite solar cells (PSCs), the hole transport material (HTM) plays a crucial role in extracting and transporting positive charge carriers (holes) from the light-absorbing layer to the electrode. The performance of 1,2-bis(9H-carbazol-1-yl)-9H-carbazole and its derivatives as HTMs is predicated on several key properties including high hole mobility, appropriate energy level alignment with the perovskite layer, and good film-forming properties.

Research into carbazole-based HTMs has demonstrated their potential to rival and even exceed the performance of the commonly used spiro-OMeTAD. For instance, novel carbazole-based molecules have been synthesized and successfully employed as HTMs in CH3NH3PbI3-based perovskite solar cells, achieving remarkable power conversion efficiencies (PCEs) of up to 14.79% researchgate.netnih.gov. The design of asymmetric carbazole-based HTMs has also led to high efficiencies, with one such material achieving a PCE of 16.36% and exhibiting a high hole mobility of 1.42 × 10⁻³ cm² V⁻¹ s⁻¹ rsc.org. The thermal stability of carbazole derivatives further enhances their appeal for long-lasting device applications researchgate.net.

While specific performance data for this compound as an HTM is not extensively documented in the literature, the established success of similar carbazole-based materials suggests its strong potential. The key parameters for an effective HTM are summarized in the table below, with representative values from high-performing carbazole derivatives.

| Property | Desired Characteristic | Representative Value for Carbazole Derivatives |

| Hole Mobility (μh) | High, for efficient charge extraction | 1.42 × 10⁻³ cm² V⁻¹ s⁻¹ |

| Highest Occupied Molecular Orbital (HOMO) Energy Level | Aligned with the valence band of the perovskite | ~5.2 - 5.4 eV |

| Glass Transition Temperature (Tg) | High, for thermal stability | > 130 °C |

| Power Conversion Efficiency (PCE) in PSCs | High | > 20% |

This table presents representative data for high-performing carbazole-based HTMs to illustrate the expected performance characteristics.

Emitter and Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), carbazole derivatives have proven to be highly versatile, functioning as both emitters and host materials. Their high triplet energy levels make them particularly suitable as hosts for phosphorescent emitters, preventing back energy transfer from the guest to the host and thus enhancing device efficiency nih.govacs.org.

When used as host materials, carbazole-based compounds provide a matrix for the emissive dopants. The design of bipolar host materials, incorporating both electron-donating (like carbazole) and electron-accepting moieties, can lead to more balanced charge transport within the emitting layer, resulting in improved OLED performance acs.org. For instance, pyridinyl-carbazole based host materials have been synthesized and used in phosphorescent OLEDs, demonstrating high thermal stability and high glass transition temperatures, which are crucial for device longevity nih.gov. A solution-processable host material, 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene, with a high triplet energy of 2.79 eV, enabled a green thermally activated delayed fluorescent OLED to achieve a high external quantum efficiency of 10% rsc.org.

Carbazole derivatives can also function as light-emitting materials themselves, particularly for blue light emission, due to their wide bandgap. Donor-acceptor-donor (D-A-D) type structures incorporating carbazole moieties are a common design strategy for effective OLED emitters mdpi.com. The electroluminescence properties of such materials can be tuned by modifying the molecular structure rsc.org.

The performance of a carbazole-based material in an OLED is evaluated based on several parameters, as outlined in the following table with typical values for efficient carbazole-based OLEDs.

| Parameter | Role | Typical Value for Carbazole-Based Materials |

| External Quantum Efficiency (EQE) | Emitter/Host | > 10% |

| Triplet Energy (ET) | Host | > 2.7 eV |

| Maximum Luminance | Emitter/Host | > 10,000 cd/m² |

| Color Coordinates (CIE) | Emitter | (x, y) for desired color (e.g., blue) |

This table provides representative data for high-performing carbazole-based materials in OLEDs to indicate the expected performance.

Photosensitizers and Donor Materials in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy conversion, carbazole-based molecules, including this compound, are valuable as photosensitizers in Dye-Sensitized Solar Cells (DSSCs) and as donor materials in Organic Photovoltaics (OPVs). Their strong electron-donating nature and broad absorption characteristics are key to their function in these devices nih.govnih.govbohrium.com.

As photosensitizers in DSSCs, carbazole derivatives are designed to absorb light and inject electrons into the semiconductor's conduction band. The typical molecular structure for these dyes is a D-π-A (donor-π-bridge-acceptor) configuration, where the carbazole moiety acts as the electron donor nih.gov. The efficiency of these sensitizers is influenced by their light-harvesting efficiency, energy level alignment, and ability to facilitate charge separation. D-A-π-A type sensitizers with a carbazole donor have been explored to optimize photovoltaic properties rsc.org.

In OPVs, which typically employ a bulk heterojunction (BHJ) structure, carbazole-based polymers and small molecules serve as the electron donor material, blended with an electron acceptor. The power conversion efficiency of OPVs is highly dependent on the properties of the donor material, including its absorption spectrum, energy levels, and charge carrier mobility bohrium.comrsc.org. Donor-acceptor copolymers containing 2,7-carbazole units have achieved PCEs of up to 6% rsc.org.

The following table summarizes key performance indicators for carbazole-based materials in photovoltaic applications.

| Application | Key Parameter | Typical Value for Carbazole Derivatives |

| DSSC | Power Conversion Efficiency (PCE) | > 5% |

| DSSC | Short-circuit Current Density (Jsc) | > 10 mA/cm² |

| OPV | Power Conversion Efficiency (PCE) | > 6% |

| OPV | Open-circuit Voltage (Voc) | ~0.8 - 1.0 V |

This table shows representative data for carbazole-based materials in solar cell applications to illustrate their potential performance.

Active Layer Components in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and the performance of these devices is largely determined by the charge transport characteristics of the organic semiconductor used in the active layer. Carbazole derivatives, known for their good charge carrier mobility, are promising candidates for the active layer in OFETs mdpi.com.

The arrangement and packing of the molecules in the solid state significantly influence the charge transport properties. Solution-processable small molecules based on a donor-acceptor-donor motif, where carbazole acts as the donor, have been designed and synthesized for OFET applications. For instance, an isoindigo-based small molecule with carbazole donor units exhibited a hole mobility of 7.8 × 10⁻³ cm²/Vs in a solution-processed OFET mdpi.com. The ability to form ordered thin films is crucial for achieving high mobility.

The performance of an OFET is primarily characterized by its field-effect mobility and on/off ratio. The table below lists these key metrics with typical values for carbazole-based OFETs.

| Parameter | Description | Typical Value for Carbazole-Based Materials |

| Field-Effect Mobility (μ) | The velocity of charge carriers in the presence of an electric field. | 10⁻³ to 10⁻² cm²/Vs |

| On/Off Ratio | The ratio of the current when the transistor is "on" to when it is "off". | > 10⁵ |

This table presents typical performance data for OFETs utilizing carbazole-based active layers.

Rational Design Principles for Enhanced Device Performance

The continuous improvement of organic electronic and optoelectronic devices relies on the rational design of new materials with tailored properties. For this compound and its derivatives, several design principles can be applied to enhance their performance in various applications.

Tuning Energy Levels: The HOMO and LUMO energy levels can be precisely controlled by introducing electron-donating or electron-withdrawing substituents to the carbazole core. This is critical for achieving efficient charge injection and transport in OLEDs, as well as for optimizing the open-circuit voltage in solar cells researchgate.net.

Enhancing Solubility and Film Morphology: The attachment of bulky or long alkyl chains to the carbazole nitrogen can improve the solubility of the material, making it suitable for solution-based processing techniques. This modification also influences the molecular packing in the solid state, which in turn affects charge transport properties mdpi.com.

Increasing Thermal Stability: The synthesis of molecules with high glass transition temperatures (Tg) is essential for the operational stability and longevity of devices. This can be achieved by creating more rigid and sterically hindered molecular structures researchgate.net.

Balancing Charge Transport: For applications like OLED hosts and OPV donor materials, achieving balanced electron and hole transport is crucial for high efficiency. This can be accomplished by designing bipolar molecules that incorporate both electron-donating and electron-accepting units acs.org.

Controlling Intermolecular Interactions: The π-π stacking and intermolecular interactions play a significant role in charge transport. Molecular design can be used to control these interactions to favor efficient charge hopping between adjacent molecules.

By applying these design principles, researchers can systematically modify the structure of this compound to optimize its properties for specific applications, leading to the development of next-generation organic electronic and optoelectronic devices with enhanced performance and stability.

Supramolecular Chemistry and Non Covalent Interactions of 1,2 Bis 9h Carbazol 1 Yl 9h Carbazole

Investigation of Host-Guest Complexation Capabilities

No studies detailing the host-guest complexation capabilities of 1,2-bis(9H-carbazol-1-yl)-9H-carbazole were found. Research in this area would typically involve techniques such as NMR titration, UV-Vis spectroscopy, and fluorescence spectroscopy to determine association constants and thermodynamic parameters with various guest molecules.

Role of π-π Stacking and C-H···π Interactions in Solid-State Assembly

A crystallographic analysis of this compound, which would provide definitive information on the specific π-π stacking distances, geometries, and the nature of C-H···π interactions in its solid-state structure, is not available in the current body of scientific literature.

Self-Assembly Mechanisms and Formation of Ordered Structures

There is no published research on the self-assembly mechanisms of this compound. Such studies would typically explore its ability to form ordered structures like nanofibers, vesicles, or gels in various solvents and the kinetic and thermodynamic pathways of these assembly processes.

Formation of Supramolecular Frameworks and Metal-Organic Cages

While carbazole (B46965) derivatives are often used as ligands for the construction of supramolecular frameworks and metal-organic cages, no examples specifically utilizing this compound as a building block have been reported in the literature reviewed.

Conclusions and Future Research Directions

Summary of Key Findings on Bis-Carbazole Derivatives

Bis-carbazole derivatives are molecules containing two carbazole (B46965) units. These compounds are of significant interest in materials science due to their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics. magtech.com.cnmdpi.com The carbazole moiety, a nitrogen-containing heterocyclic compound, provides a rigid and planar π-conjugated system that facilitates efficient charge transport. tandfonline.com

Research has shown that the linkage between the carbazole units and their substitution patterns significantly influences the material's properties. While specific data for 1,2-bis(9H-carbazol-1-yl)-9H-carbazole remains elusive, studies on other bis-carbazole isomers reveal several key findings:

Enhanced Thermal and Morphological Stability: The rigid structure of the carbazole units contributes to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), which are crucial for the longevity and reliability of organic electronic devices.

High Triplet Energy: Many bis-carbazole derivatives possess high triplet energies, making them suitable as host materials for phosphorescent organic light-emitting diodes (OLEDs), particularly for blue emitters. magtech.com.cn

Tunable Electronic Properties: The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be fine-tuned by introducing different substituent groups on the carbazole core. This allows for the optimization of charge injection and transport in devices. researchgate.net

To illustrate the typical properties of bis-carbazole compounds, the following table presents representative data for a well-studied derivative, 4,4'-N,N'-dicarbazole-biphenyl (CBP), which is a commonly used host material in OLEDs.

| Property | Typical Value for CBP |

| Glass Transition Temp. (Tg) | ~110 °C |

| Decomposition Temp. (Td) | >400 °C |

| Triplet Energy (ET) | ~2.56 eV |

| HOMO Level | ~-5.5 eV |

| LUMO Level | ~-2.4 eV |

Note: This data is for 4,4'-N,N'-dicarbazole-biphenyl (CBP) and is intended to be illustrative of the properties of bis-carbazole compounds.

Challenges and Opportunities in Bis-Carbazole Research

Despite the promising properties of bis-carbazole derivatives, several challenges remain in their research and application:

Synthesis and Purification: The synthesis of specific isomers of bis-carbazoles can be complex and often results in low yields. tandfonline.com Purification of these materials to the high levels required for electronic applications can also be a significant hurdle.

Photostability: While generally stable, some carbazole derivatives can undergo photodegradation under prolonged exposure to UV light and operational stress, leading to device degradation.

Solubility: Many bis-carbazole compounds have poor solubility in common organic solvents, which can complicate their processing, particularly for solution-processed devices.

These challenges, however, present numerous opportunities for future research:

Development of Novel Synthetic Routes: The design of more efficient, selective, and scalable synthetic methods for producing a wider variety of bis-carbazole isomers is a key area for advancement. rsc.orgresearchgate.net This includes exploring new catalytic systems and reaction conditions.

Molecular Engineering for Enhanced Stability: The development of new molecular designs that improve the photostability and operational lifetime of bis-carbazole-based devices is crucial. This could involve the strategic placement of bulky substituent groups to prevent aggregation and intermolecular interactions that can lead to degradation.

Improving Processability: Research into modifying the chemical structure of bis-carbazoles to enhance their solubility without compromising their electronic properties is essential for enabling low-cost, large-area fabrication of organic electronics.

Emerging Trends in Carbazole-Based Organic Materials Science

The field of carbazole-based organic materials is continuously evolving, with several exciting trends shaping its future direction:

Thermally Activated Delayed Fluorescence (TADF) Materials: There is a growing interest in designing carbazole-based donor-acceptor molecules that exhibit TADF. magtech.com.cn These materials can harvest both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs without the need for expensive noble metal-based phosphorescent emitters.

Perovskite Solar Cells: Carbazole-based molecules are being extensively investigated as hole-transporting materials (HTMs) in perovskite solar cells, offering a promising alternative to the commonly used Spiro-OMeTAD. mdpi.com Their high hole mobility and tunable energy levels can contribute to highly efficient and stable solar cells.

Organic Thermoelectrics: The unique semiconductor properties of carbazole derivatives are also being explored for applications in organic thermoelectrics, which can convert waste heat into useful electrical energy.

Bioelectronics: The biocompatibility and electronic properties of certain carbazole derivatives make them interesting candidates for applications in bioelectronics, such as in sensors and for interfacing with biological systems. mdpi.comechemcom.com

The continued exploration of novel carbazole and bis-carbazole structures, coupled with a deeper understanding of their structure-property relationships, will undoubtedly lead to the development of next-generation organic electronic devices with enhanced performance and stability.

Q & A

Q. What are the common synthetic routes for preparing 1,2-bis(9H-carbazol-1-yl)-9H-carbazole and its derivatives in academic research?

Synthesis of carbazole derivatives typically involves cross-coupling reactions, alkylation, and electropolymerization. Key methodologies include:

- Ullmann coupling : Used to attach aryl groups to carbazole cores (e.g., synthesis of 9-(naphthalen-2-yl)-9H-carbazole) .

- Williamson ether synthesis : For introducing alkoxy chains, as seen in the preparation of 9-(4-(4-(1H-indol-2-yl)phenoxy)butyl)-9H-carbazole .

- N-alkylation : Employing reagents like 1,2-dibromoethane with carbazole in anhydrous toluene at 45°C for 24 hours, using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

Q. Table 1: Representative Synthetic Conditions

Q. Which characterization techniques are essential for confirming the structure and purity of carbazole-based compounds?

Critical techniques include:

- X-ray diffraction (XRD) : Resolves crystal packing and bond angles. For example, refinement parameters such as and validate structural accuracy .

- NMR spectroscopy : Confirms substitution patterns (e.g., -NMR δ 8.03 ppm for aromatic protons in brominated derivatives) .

- Electrochemical impedance spectroscopy (EIS) : Evaluates electropolymerization efficiency and charge transport in polymeric films .

Q. How do the photophysical properties of this compound influence its application in organic electronics?

The compound’s twisted intramolecular charge transfer (TICT) and aggregation-induced emission (AIE) properties enhance luminescence in optoelectronic devices. For instance:

- TICT : Enables solvent-dependent fluorescence shifts, useful in sensors .

- AIE : Improves emission efficiency in solid-state OLEDs due to restricted molecular motion .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in crystallographic data during structural analysis?

Discrepancies in XRD data (e.g., high ) require:

Q. How can researchers optimize electropolymerization conditions for carbazole-derived polymeric films?

Key variables include:

- Electrolyte selection : Tetrabutylammonium perchlorate (TBAP) in acetonitrile enhances film conductivity .

- Potential cycling : Optimize scan rates (e.g., 50–100 mV/s) to balance film thickness and adhesion.

- Post-polymerization characterization : Use EIS to measure charge-transfer resistance and capacitance .

Q. What computational approaches predict the charge transport properties of this compound?

- Density functional theory (DFT) : Calculates HOMO/LUMO levels and triplet-state energies for OLED host material design .

- Molecular dynamics (MD) : Simulates aggregation behavior in thin films to correlate with AIE activity .

- Marcus theory : Models charge-transfer rates using reorganization energy () and electronic coupling () parameters .

Q. Table 2: Key Computational Parameters for Charge Transport

| Property | Method | Typical Value (eV) | Application |

|---|---|---|---|

| HOMO-LUMO gap | DFT/B3LYP/6-31G* | 3.2–3.5 | OLED host suitability |

| Reorganization energy | Marcus theory | λ ≈ 0.15–0.25 | Charge mobility prediction |

| Triplet energy () | TD-DFT | (for green phosphors) | Host-guest energy transfer |

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.